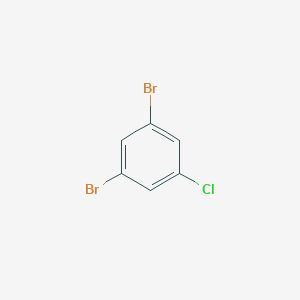

1,3-Dibromo-5-chlorobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-5-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKCOUREFBNNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164036 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14862-52-3 | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Spectroscopic Data of 1,3 Dibromo 5 Chlorobenzene

The physical and chemical properties of 1,3-Dibromo-5-chlorobenzene are fundamental to its handling, reactivity, and application in synthetic chemistry. It is a white to light yellow crystalline solid under standard conditions. guidechem.comthermofisher.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂Cl | ontosight.aiguidechem.comthermofisher.com |

| Molecular Weight | 270.35 g/mol | guidechem.com |

| Melting Point | 91-94 °C | guidechem.com |

| Boiling Point | ~156 °C at 10 mmHg | ontosight.ai |

| Density | ~1.83 g/cm³ at 20°C | ontosight.ai |

| Appearance | White to light yellow crystalline powder or solid | guidechem.comthermofisher.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

Spectroscopic data provides the definitive structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, confirming the presence of aromatic protons. | guidechem.comchemicalbook.comrsc.org |

| ¹³C NMR | Spectra available, indicating the different carbon environments in the molecule. | guidechem.comrsc.orgchemicalbook.com |

| Infrared (IR) Spectroscopy | C-Br stretching vibrations are typically observed in the range of 550–650 cm⁻¹. | researchgate.net |

| Mass Spectrometry (MS) | Mass spectra are available, showing the characteristic isotopic pattern for a compound containing two bromine atoms and one chlorine atom. | chemicalbook.com |

Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Chlorobenzene

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involving 1,3-dibromo-5-chlorobenzene are generally challenging due to the lack of strong electron-withdrawing groups to activate the aromatic ring. libretexts.org In a typical SNAr mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.org For SNAr to proceed efficiently, the aromatic ring needs to be sufficiently electron-poor, a condition usually met by the presence of nitro groups or other potent electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the more electronegative fluorine atom, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

In the context of this compound, the absence of strong activating groups makes it relatively inert towards common nucleophiles under standard SNAr conditions. However, reactions can be promoted under more forcing conditions or with highly reactive nucleophiles. For instance, studies on related di- and tri-halobenzenes have shown that nucleophilic substitution can occur, but often with limited scope and requiring specific catalytic systems or reaction conditions. d-nb.inforesearchgate.net The inherent challenge lies in achieving selective substitution of one halogen over the others, as the electronic differences between bromine and chlorine are not substantial enough to provide high regioselectivity without the influence of other directing groups.

Research into the nucleophilic substitution of similar compounds, such as 1-chloro- and 1-bromo-3,5-dinitrobenzenes, highlights the complexity of these reactions. researchgate.net The presence of activating nitro groups in these analogs facilitates substitution, but the regioselectivity and product distribution are highly dependent on the nucleophile and solvent used. researchgate.net For this compound, achieving selective nucleophilic substitution remains a significant synthetic hurdle, often leading to mixtures of products or requiring multi-step synthetic strategies that involve the prior introduction of an activating group.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in this context. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing complex organic molecules. rsc.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent, is a versatile method for forming C-C bonds. libretexts.org In the case of this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond in palladium-catalyzed reactions allows for selective coupling. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond, facilitating its oxidative addition to the palladium center.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to di- and tri-halobenzenes. For instance, studies on related dibromobenzenes show that mono- or di-substitution can be controlled by adjusting the stoichiometry of the boronic acid and the reaction conditions. nih.gov While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles derived from similar systems are applicable. One would expect that under controlled conditions, a boronic acid could be selectively coupled at one of the bromine positions, leaving the second bromine and the chlorine available for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chlorobenzene | Phenylboronic acid | MS/Pd | K2CO3 | DMF/H2O | 130 | - | researchgate.net |

| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2 mol%) / SPhos (3 mol%) | K3PO4 | Dioxane/H2O | 100 | Modest | nih.gov |

Phosphorus-carbon (P-C) bond formation via cross-coupling is a crucial method for synthesizing organophosphorus compounds. Palladium-catalyzed P-C coupling reactions of dihalobenzenes, such as 1,3-dibromobenzene (B47543), with reagents like diphenylphosphine (B32561) oxide (Ph₂P(O)H) have been investigated. researchgate.net These studies provide a model for the expected reactivity of this compound.

In the case of 1,3-dibromobenzene, reaction with Ph₂P(O)H can lead to either the mono- or bis-phosphinoylated product depending on the stoichiometry of the phosphine (B1218219) oxide. researchgate.net For instance, using a slight excess of Ph₂P(O)H can favor the formation of the mono-substituted product, while a larger excess leads to the di-substituted compound. researchgate.net These findings suggest that this compound could be selectively phosphinoylated at the bromine positions.

Table 2: P-C Coupling of 1,3-Dibromobenzene with Diphenylphosphine Oxide

| Equivalents of Ph₂P(O)H | Product | Selectivity (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 1.15 | 3-Bromophenyl-diphenylphosphine oxide | - | 68 | researchgate.net |

| 2.15 | 1,3-Bis(diphenylphosphinoyl)benzene | 92 | 75 | researchgate.net |

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity profiles. nih.gov Nickel catalysts can be particularly effective for coupling less reactive aryl chlorides.

In the context of this compound, nickel catalysis could potentially enable the coupling of the C-Cl bond, which is generally less reactive in palladium-catalyzed systems. Research on the homocoupling of aryl chlorides has shown that Ni(II) complexes, reduced in situ to Ni(0), are effective catalysts. acs.org For instance, NiCl₂(PPh₃)₂ in the presence of a reducing agent like zinc can mediate the homocoupling of chlorobenzene. nih.gov

Furthermore, nickel-catalyzed cross-electrophile coupling reactions have been developed for the formation of 1,3-dienes from vinyl bromides, showcasing nickel's utility in constructing complex carbon skeletons. rsc.org While direct examples with this compound are not prevalent in the provided search results, the existing literature on nickel-catalyzed couplings of aryl halides suggests that this approach could offer a complementary strategy to palladium catalysis, potentially allowing for the sequential and selective functionalization of all three halogen atoms on the benzene (B151609) ring. chinesechemsoc.org For instance, after selective palladium-catalyzed coupling at the two bromine positions, a subsequent nickel-catalyzed reaction could target the remaining chlorine atom.

Copper-Catalyzed Cross-Coupling Systems

Copper-catalyzed cross-coupling reactions represent an important class of transformations in organic synthesis for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds. nih.gov These methods have gained significant attention due to the low cost and toxicity of copper compared to other transition metals like palladium. nih.gov Traditional Ullmann-type couplings, which use copper, often require harsh reaction conditions. However, modern advancements have demonstrated that the use of specific ligands can facilitate these reactions under milder conditions. nih.gov

This compound, as a polyhalogenated aryl halide, is a potential substrate for such copper-catalyzed cross-coupling reactions. The presence of multiple carbon-halogen bonds offers opportunities for selective or multiple functionalization. While palladium catalysis is common for such transformations, copper-based systems provide a cost-effective alternative. arkat-usa.org For instance, the Chan-Lam-Evans reaction is a copper-catalyzed method for forming C-O and C-N bonds. A nondecarboxylative variant of this reaction has been developed to couple carboxylic acids with potassium alkenyltrifluoroborate salts using a catalytic system of CuBr, DMAP (4-dimethylaminopyridine), and molecular sieves under an oxygen atmosphere. organic-chemistry.org This demonstrates the utility of copper catalysis in coupling reactions involving substrates analogous to aryl halides. organic-chemistry.org

The reactivity of the C-Br versus C-Cl bonds in this compound would be a key factor in selective cross-coupling reactions, with the C-Br bonds generally being more reactive than the C-Cl bond.

Ligand Design and Catalyst Optimization for Cross-Coupling

The efficiency and scope of metal-catalyzed cross-coupling reactions are heavily dependent on the design of the ligand coordinated to the metal center. In copper-catalyzed systems, the introduction of bidentate ligands such as amino acids, diamines, 1,3-diketones, and oxalic diamides has been transformative. nih.gov These ligands enable the coupling of aryl halides with various nucleophiles at lower temperatures and with reduced catalyst loadings, significantly expanding the reaction's applicability. nih.gov

For palladium-catalyzed systems, which are also widely used for aryl halides, ligand choice is equally critical. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has been continually improved through the development of sophisticated ligands. acs.org For example, a one-step catalyst-transfer macrocyclization based on this reaction uses XPhos as a supporting ligand to achieve high yields under mild conditions. nih.gov In the cross-coupling of electron-deficient aryl chlorides, the basicity and steric demand of the phosphine ligand are determining factors for a successful reaction. acs.org The optimization of a catalyst system for a substrate like this compound would involve screening various ligands to balance the rate of oxidative addition and reductive elimination, while preventing catalyst deactivation. mpg.de

Table 1: Common Ligands in Cross-Coupling Reactions

| Ligand Type | Examples | Typical Metal Catalyst |

|---|---|---|

| Bidentate N,N-Ligands | Diamines, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) | Copper, Nickel |

| Bidentate O,O-Ligands | 1,3-Diketones | Copper |

| Bidentate N,O-Ligands | Amino Acids | Copper |

| Monodentate Phosphines | XPhos | Palladium |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The regiochemical outcome of EAS on a substituted benzene is determined by the electronic nature of the substituents already present.

In this compound, the ring is substituted with three halogen atoms. Halogens are known to be deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. However, they are also ortho, para-directors. msu.edu

The bromine atom at C1 directs incoming electrophiles to positions C2, C4, and C6.

The bromine atom at C3 directs incoming electrophiles to positions C2, C4, and C6.

The chlorine atom at C5 directs incoming electrophiles to positions C4 and C6.

The directing effects of the three halogen substituents are reinforcing. All three halogens direct substitution to the C4 and C6 positions. The C2 position is directed by both bromine atoms. Therefore, an incoming electrophile would be expected to substitute at the C2, C4, or C6 positions, which are electronically activated relative to the other positions on the ring. Given that all substituents are deactivating, the reaction would likely require forcing conditions. msu.edu

Studies on the nitration of the closely related 1,3-dibromobenzene support this analysis. The reaction with mixed acids can produce both 1,3-dibromo-2,4-dinitrobenzene (B13975389) and 1,3-dibromo-2,4,6-trinitrobenzene, with substitutions occurring at the positions activated by the two bromine atoms. epa.gov

Reactivity Profiles under Varied Electrophilic Conditions

The substitution of a hydrogen atom on the aromatic ring of this compound with an electrophile is a challenging process due to the strong deactivating nature of the two bromine and one chlorine atoms. Nevertheless, under specific and often forcing conditions, electrophilic substitution can occur. The substitution is directed to the positions ortho and para to the halogen substituents. In the case of this compound, the only available positions for substitution are C2, C4, and C6, all of which are equivalent. Each of these positions is ortho to two halogen atoms and para to one, making them the only feasible sites for electrophilic attack.

Nitration: The introduction of a nitro group (–NO₂) onto the this compound ring has been shown to proceed at the C2 position, yielding 1,3-Dibromo-2-chloro-5-nitrobenzene. nih.gov This outcome is consistent with the directing effects of the halogen substituents. While specific yields are not widely reported, the reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, and elevated temperatures to overcome the deactivation of the ring. researchgate.net

Halogenation, Sulfonation, and Friedel-Crafts Reactions: Detailed experimental data for the halogenation, sulfonation, and Friedel-Crafts reactions of this compound are not readily available in the literature. This is likely due to the highly deactivated nature of the substrate, which makes these reactions synthetically challenging.

Halogenation: Further halogenation would require harsh conditions, and the introduction of a fourth halogen would further deactivate the ring, making the reaction progressively more difficult. docbrown.info

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, is a reversible reaction. uomustansiriyah.edu.iqbyjus.com The strong deactivation of the ring would likely necessitate high temperatures and prolonged reaction times.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally ineffective on strongly deactivated aromatic rings. ucalgary.calibretexts.org The presence of three electron-withdrawing halogens on the benzene ring of this compound renders it unreactive under typical Friedel-Crafts conditions. science-revision.co.ukchemistrysteps.com The Lewis acid catalyst used in these reactions would complex with the halogen substituents, further deactivating the ring. ucalgary.ca

The expected products and general conditions for these electrophilic substitution reactions are summarized in the table below.

| Reaction Type | Reagents & Conditions | Expected Major Product | Remarks |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, Heat | 1,3-Dibromo-2-chloro-5-nitrobenzene | Reaction occurs at the C2 position, consistent with the directing effects of the halogens. nih.govresearchgate.net |

| Halogenation | Br₂/Cl₂, FeBr₃/FeCl₃, High Temp. | 1,2,4-Tribromo-5-chlorobenzene / 1,3-Dibromo-2,5-dichlorobenzene | Expected to be very low yielding due to strong ring deactivation. |

| Sulfonation | Fuming H₂SO₄ (SO₃), Heat | This compound-2-sulfonic acid | Reaction is challenging and likely requires forcing conditions. uomustansiriyah.edu.iq |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No Reaction | The ring is too deactivated for the reaction to proceed. ucalgary.calibretexts.org |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No Reaction | The ring is too deactivated for the reaction to proceed. ucalgary.cascience-revision.co.uk |

Influence of Halogen Substituents on Aromatic Reactivity

The reactivity of an aromatic ring in electrophilic substitution is governed by the electronic properties of the substituents it carries. Halogens exert a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). uomustansiriyah.edu.iqmsu.edu

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density via resonance partially counteracts the inductive effect. The resonance effect increases the electron density at the ortho and para positions relative to the meta positions.

In this compound, the substituents are located at the 1, 3, and 5 positions. The available positions for substitution are C2, C4, and C6.

Attack at C2: This position is ortho to the bromine at C1 and the chlorine at C3, and para to the bromine at C5. All three halogens can therefore stabilize the resulting arenium ion through resonance.

Attack at C4: This position is ortho to the bromine at C3 and the bromine at C5, and para to the chlorine at C1. Again, all three halogens contribute to stabilizing the intermediate.

Attack at C6: This position is ortho to the chlorine at C5 and the bromine at C1, and para to the bromine at C3, with all three halogens providing resonance stabilization.

Due to the symmetry of the molecule, positions C2, C4, and C6 are chemically equivalent. The directing effects of all three halogen substituents reinforce each other, strongly favoring electrophilic attack at these positions. This is experimentally confirmed by the formation of 1,3-Dibromo-2-chloro-5-nitrobenzene upon nitration. nih.gov

The table below summarizes the electronic effects of the halogen substituents.

| Substituent Effect | Description | Impact on this compound |

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the σ-bond due to the high electronegativity of halogens. | Strongly deactivates the benzene ring, making it less reactive towards electrophiles than benzene. |

| Resonance Effect (+R) | Donation of lone-pair electron density to the ring through the π-system. | Directs incoming electrophiles to the positions ortho and para to the halogens (C2, C4, C6). |

| Overall Reactivity | The deactivating inductive effect outweighs the activating resonance effect. | The molecule is significantly less reactive than benzene in electrophilic aromatic substitution reactions. |

| Regioselectivity | The resonance effect dictates the position of substitution. | Substitution occurs exclusively at the C2, C4, or C6 positions, which are all equivalent. |

Theoretical and Computational Chemistry Studies on 1,3 Dibromo 5 Chlorobenzene

Quantum Chemical Investigations

Quantum chemical investigations provide profound insights into the molecular structure, properties, and reactivity of 1,3-dibromo-5-chlorobenzene. These computational methods have become indispensable tools for elucidating the electronic and geometric characteristics of this halogenated aromatic compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary method for studying this compound, offering a balance between computational cost and accuracy. nih.govsigmaaldrich.comzhangqiaokeyan.com The B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is a commonly employed functional for these calculations. nih.govzhangqiaokeyan.com

DFT calculations, specifically using the B3LYP functional with basis sets like 6-31G, have been performed to determine the optimized molecular structure of this compound. nih.govzhangqiaokeyan.com These calculations yield the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. The resulting optimized geometry provides precise data on bond lengths and bond angles. nih.gov For instance, the carbon-carbon bond lengths in the benzene (B151609) ring are slightly altered from the ideal benzene values due to the electron-withdrawing nature of the halogen substituents. Similarly, the carbon-halogen bond lengths are determined, with carbon-bromine bonds being longer than the carbon-chlorine bond, reflecting the differing atomic radii. Energetic analyses from these calculations also provide the total energy of the optimized structure, which is a key parameter in assessing its stability. nih.govzhangqiaokeyan.com

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Value |

|---|---|

| C-C Bond Lengths (Å) | ~1.38-1.40 |

| C-H Bond Lengths (Å) | ~1.08 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-Br Bond Lengths (Å) | ~1.90 |

| C-C-C Bond Angles (°) | ~119-121 |

| C-C-Cl Bond Angle (°) | ~119 |

| C-C-Br Bond Angles (°) | ~119-122 |

Note: These are typical values derived from DFT calculations and may vary slightly depending on the specific level of theory and basis set used.

Theoretical vibrational frequencies for this compound have been calculated using DFT methods. nih.govzhangqiaokeyan.com These calculations predict the positions of infrared (IR) and Raman spectral bands. nih.govzhangqiaokeyan.com The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to achieve better agreement with experimental data. longdom.org This analysis allows for a detailed assignment of the observed experimental vibrational spectra, where specific vibrational modes (e.g., C-H stretching, C-C stretching, C-Br bending) are associated with particular calculated frequencies. nih.govzhangqiaokeyan.com The calculated IR intensities and Raman activities further aid in the interpretation and assignment of the experimental spectra. nih.govzhangqiaokeyan.com

Ab Initio Calculations

In addition to DFT, ab initio methods, such as Hartree-Fock (HF), have been used to study halogenated benzenes. researchgate.netresearchgate.net While often more computationally demanding, these methods provide another level of theoretical investigation into the electronic structure and properties of molecules like this compound. researchgate.net Ab initio calculations have been employed to clarify experimental observations of ultrafast predissociation in dibromobenzenes by examining their potential energy curves. researchgate.net

Electronic Structure Analysis

The electronic properties of this compound have been explored through theoretical calculations, providing insights into its reactivity and charge distribution. nih.govzhangqiaokeyan.com

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier molecular orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.govzhangqiaokeyan.comlongdom.org For this compound, the energies of the HOMO and LUMO, and the resulting energy gap, have been determined through DFT calculations. nih.govzhangqiaokeyan.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. longdom.org The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. longdom.org A smaller energy gap generally implies higher reactivity. These orbitals are key in understanding the electron polarization and electron-transfer properties within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | [Insert Value from a specific study if available] |

| LUMO | [Insert Value from a specific study if available] |

| HOMO-LUMO Gap | [Calculated Difference] |

Note: The specific energy values are dependent on the computational method and basis set used in the study.

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. It illustrates the charge distribution of a molecule in three-dimensional space, providing insights into its electrophilic and nucleophilic sites. The MEP is calculated by determining the force exerted on a positive test charge (like a proton) by the molecule's electron and nuclei cloud. uni-muenchen.de This potential is then typically mapped onto the molecule's surface, often defined by a constant electron density, using a color-coded scheme to visualize regions of varying potential. uni-muenchen.de

In MEP maps, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green usually denotes regions with a near-zero potential. wolfram.com

For this compound, density functional theory (DFT) calculations have been employed to generate MEP maps. nih.govzhangqiaokeyan.com These studies reveal the influence of the halogen substituents on the electrostatic potential of the benzene ring. The resulting MEP map provides a visual guide to the molecule's reactivity, highlighting which areas are electron-rich and which are electron-poor. researchgate.net This information is crucial for predicting how the molecule will interact with other chemical species.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron distribution within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.defaccts.de This analysis offers detailed insights into intramolecular interactions, such as hyperconjugation and charge transfer.

UV-Visible Spectral Analysis and Charge Transfer Properties

UV-Visible spectroscopy is an experimental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed correspond to the energy differences between these orbitals. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the UV-Visible spectrum and understand the nature of these electronic transitions. bohrium.com

In the case of this compound, UV-Visible spectral analysis has been performed, and the results are supported by computational studies. nih.govzhangqiaokeyan.com The analysis of the electronic spectrum confirms the occurrence of charge transfer within the molecule. nih.govzhangqiaokeyan.com The transitions observed are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energies and oscillator strengths of these transitions, calculated theoretically, provide a deeper understanding of the molecule's electronic structure and its potential for electronic applications.

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as frequency doubling and optical switching. mdpi.com The prediction and understanding of NLO properties at the molecular level are crucial for the design of new materials for optoelectronic applications. frontiersin.org Computational methods, particularly the calculation of hyperpolarizabilities, play a key role in this area.

First-Hyperpolarizability Calculations

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. researchgate.net A large β value is a key indicator of a material's potential for applications in second-harmonic generation. researchgate.net Computational quantum chemistry provides a powerful tool for predicting the first hyperpolarizability of molecules.

For this compound, the first hyperpolarizability has been calculated using DFT methods. nih.govzhangqiaokeyan.com The predicted value for this molecule is 1.221 × 10⁻³⁰ esu. nih.govzhangqiaokeyan.com This significant value suggests that this compound is a promising candidate for further investigation as a non-linear optical material. nih.govzhangqiaokeyan.com The magnitude of the first hyperpolarizability is influenced by factors such as intramolecular charge transfer and the presence of electron-donating and electron-withdrawing groups, which in this case are the halogen atoms.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of how a reaction proceeds.

Transition State Analysis for Halogen Dance Reactions

The "halogen dance" is a type of reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically catalyzed by a base. researchgate.netresearchgate.net Understanding the mechanism of this reaction is important for controlling the regioselectivity of halogenation reactions.

Computational studies, particularly using DFT, have been employed to investigate the mechanism of halogen dance reactions. whiterose.ac.uk This involves locating and characterizing the transition states for the halogen migration. For reactions involving bromo-substituted compounds, the analysis often reveals transition states where the bromine atom is bridged between two carbon atoms of the aromatic ring. The energy barriers associated with these transition states determine the feasibility and rate of the halogen migration. While specific transition state analyses for this compound are not extensively detailed in the provided context, the general principles derived from studies of similar halogenated aromatic compounds are applicable. These computational models help in understanding the factors that influence the reaction, such as the nature of the base, the solvent, and the substitution pattern on the aromatic ring.

Advanced Applications of 1,3 Dibromo 5 Chlorobenzene in Synthetic Chemistry and Materials Science

Utilization as a Key Synthetic Intermediate

With the chemical formula C₆H₃Br₂Cl, 1,3-Dibromo-5-chlorobenzene serves as a fundamental building block in multi-step synthetic processes. The differential reactivity of its halogen substituents can be exploited by chemists to achieve regioselective modifications, making it a valuable precursor for creating complex molecular architectures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Br₂Cl | |

| CAS Number | 14862-52-3 | |

| Appearance | White to light yellow crystal powder | |

| Melting Point | 91-94 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), ether, and toluene. |

Precursor in Pharmaceutical Synthesis

In the realm of medicinal chemistry, this compound is employed as a starting material for the synthesis of complex molecules with potential therapeutic activity. Its structure is particularly useful for creating heterocyclic compounds, which are a cornerstone of many drug discovery programs. For instance, research has demonstrated the reaction of this compound with methyl hydrazine. This reaction serves as a key step in the innovative cascade synthesis of 2H-indazole derivatives. Indazole scaffolds are recognized as privileged structures in pharmaceutical development, forming the core of a wide range of biologically active agents.

Building Block for Agrochemical Development

The development of new and effective agrochemicals, such as pesticides and herbicides, often relies on halogenated aromatic intermediates. This compound serves as a precursor in the production of these agricultural products. The presence and position of the halogen atoms on the benzene (B151609) ring are crucial, as they can influence the biological efficacy and selectivity of the final agrochemical product. The compound can be used to construct more complex molecules designed to target specific pests or weeds, with its toxic effects on target organisms forming the basis of its utility in this sector.

Intermediate in Dye Chemistry

This compound is also identified as a useful intermediate in the synthesis of dyes. The aromatic ring serves as a chromophore foundation, and the reactive bromine sites allow for the attachment of various auxochromes or other functional groups. These modifications are used to tune the color, fastness, and other properties of the final dye molecule. While it is cited as a precursor, specific, widely-documented examples of dyes synthesized from this particular intermediate are not prevalent in publicly available literature.

Functional Material Design

Beyond its role as a synthetic intermediate, this compound is directly used in the formulation of advanced functional materials, particularly in the field of organic electronics. Its specific molecular properties are harnessed to influence the morphology and performance of these materials at the nanoscale.

Introduction of Functional Groups for Tuned Properties

The two bromine atoms on the this compound molecule are particularly amenable to substitution reactions, such as transition metal-catalyzed cross-coupling. This reactivity allows for the strategic introduction of a wide variety of functional groups. By replacing the bromine atoms, chemists can precisely tune the electronic, physical, and optical properties of the resulting molecule. This strategy is a cornerstone of materials science, enabling the design of novel organic compounds with properties tailored for specific applications, from light-emitting diodes to advanced sensors.

Role in Organic Electronic Device Fabrication (e.g., Organic Solar Cells)

A significant and well-documented application of this compound is its use as a volatile solid additive, or "process-aid solid" (PAS), in the fabrication of organic solar cells (OSCs). The addition of this compound to the active layer blend during fabrication has been shown to be a highly effective strategy for optimizing device morphology and, consequently, performance.

Research shows that the asymmetric nature of this compound can induce an anisotropic dipole direction and an elevated dipole moment. This helps to create a more ordered microstructure with tighter molecular packing in the non-fullerene acceptor component of the solar cell. The resulting favorable phase separation and component distribution lead to several key improvements:

Enhanced exciton (B1674681) splitting and charge transport.

Suppressed trap-assisted recombination.

Improved charge collection.

| Device Characteristic | Result with PAS Treatment | Source |

|---|---|---|

| Power Conversion Efficiency (PCE) | Achieved an impressive 18.5% | |

| Fill Factor (FF) | Reached 80.2% | |

| Thick-Film Device PCE (300 nm) | A record 17.0% was yielded, demonstrating promising thickness-tolerance. |

Synthesis of Novel Derivatives with Enhanced Bioactivity

This compound serves as a versatile starting material in the synthesis of complex molecules designed for specific biological targets. Its unique substitution pattern of three halogen atoms on the benzene ring allows for selective chemical modifications, making it a valuable building block in the development of physiologically active compounds and enabling detailed investigations into their structure-activity relationships.

Development of Physiologically Active Molecules

The strategic functionalization of this compound has led to the creation of novel molecular frameworks with significant potential in medicinal chemistry. Researchers have utilized this compound to synthesize derivatives aimed at combating a range of diseases, from viral infections to cancer.

A notable application is in the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. acs.org Starting from this compound, novel benzophenone (B1666685) analogues have been synthesized. acs.org This class of compounds is critical in the management of HIV-1, and the development of new derivatives helps to address the challenge of drug resistance.

Furthermore, this compound has been employed in the synthesis of new N-containing nonsteroid tetracyclic derivatives. researchgate.net These molecules are considered to have potential as anti-breast cancer agents. researchgate.net The synthesis methodology for these derivatives is noteworthy for its efficiency and sustainability, utilizing visible light for regioselective intramolecular C–H functionalization. researchgate.net This approach is described as a green, rapid, and catalyst-free method for generating physiologically active molecules from readily available substrates. researchgate.net

Table 1: Examples of Physiologically Active Molecules Derived from this compound

| Derivative Class | Synthetic Approach | Potential Therapeutic Application | Source |

|---|---|---|---|

| Benzophenones | Multi-step synthesis involving lithiation and coupling reactions | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | acs.org |

| N-containing nonsteroid tetracycles | Visible light-induced regioselective intramolecular C–H functionalization | Antibreast cancer agents | researchgate.net |

Structure-Activity Relationship Studies of Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and refining their therapeutic profiles.

In the context of HIV NNRTIs, extensive SAR studies have been conducted on benzophenone derivatives where this compound functions as a key precursor for the "A-ring" of the final molecule. acs.org By systematically modifying the substituents on this ring, researchers have been able to explore the impact of these changes on the compound's inhibitory activity against the HIV-1 reverse transcriptase enzyme. For instance, the effect of moving a small substituent around the A-ring was explored to understand the spatial requirements for optimal binding to the enzyme. acs.org

These studies often involve synthesizing a series of analogues with slight variations and measuring their biological activity, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The data gathered allows for the identification of key structural features required for potency. For example, the introduction of a trifluoromethyl group on the B-ring of certain benzophenone analogues was investigated to determine its effect on antiviral activity against both wild-type and nevirapine-resistant HIV-1 strains. acs.org The comparison of IC₅₀ values across a library of related compounds guides the rational design of more effective therapeutic agents. acs.org

Table 2: Illustrative SAR Data for Benzophenone Derivatives The following data is based on findings from studies on novel HIV NNRTI candidates derived from precursors like this compound. acs.org

| Compound Analogue | Key Structural Modification | Bioactivity (IC₅₀ against wild-type HIV-1) | Bioactivity (IC₅₀ against Nevirapine-Resistant HIV-1) | Source |

| Analogue A | Unsubstituted A/B-ring core | Baseline Potency | Baseline Potency | acs.org |

| Analogue B | Trifluoromethyl substitution on B-ring | Varies based on position | Varies based on position | acs.org |

| Analogue C | Altered C-ring amide linkage | Significantly less potent than baseline | Not Reported | acs.org |

| Analogue D | Thiophene replacing aryl B-ring | Potency Maintained/Modified | Potency Maintained/Modified | acs.org |

Analytical Methodologies for Halogenated Aromatic Compounds in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For halogenated aromatic compounds, gas chromatography is particularly powerful, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds, including 1,3-Dibromo-5-chlorobenzene. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls). Compounds like this compound, with a boiling point of approximately 249.8°C, are well-suited for this technique.

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would show a characteristic molecular ion peak and an isotopic pattern distinctive of a compound containing two bromine atoms and one chlorine atom.

GC-MS is not only used for qualitative identification but also for precise quantification. By creating a calibration curve with standards of known concentration, the amount of this compound in an unknown sample can be accurately determined, even at trace levels. thermofisher.comthermofisher.combrjac.com.br

Table 1: Typical GC-MS Parameters for Halogenated Benzene (B151609) Analysis

| Parameter | Value/Condition |

| GC System | TRACE 1310 Gas Chromatograph or similar |

| Injector | Programmable Temperature Vaporizing (PTV) |

| Column | TraceGOLD TG-5-SilMS (or similar), 30-60 m length |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | Initial Temp: 50-70°C, Ramp: 10-15°C/min, Final Temp: 280-300°C |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (50-500 m/z) for identification, Selected Ion Monitoring (SIM) for quantification |

The synthesis of substituted aromatic compounds like this compound can often result in the formation of various structural isomers (e.g., 1,2-Dibromo-4-chlorobenzene or 1,3-Dibromo-2-chlorobenzene). These isomers frequently possess very similar physical properties, such as boiling points, making their separation by standard chromatographic methods challenging. chromforum.org High-resolution chromatography, encompassing techniques like High-Performance Liquid Chromatography (HPLC) and specialized capillary gas chromatography, is essential for resolving these complex mixtures. nsf.govnih.gov

The choice of chromatographic column is paramount for successful isomer separation. For gas chromatography, columns with specialized stationary phases that can exploit subtle differences in isomer shape, polarity, and size are employed. Cyclodextrin-based columns, for instance, are known for their ability to separate positional isomers of halogenated compounds. chromforum.org

In HPLC, the separation mechanism is governed by the interactions between the analyte, the stationary phase, and the mobile phase. Columns with phenyl or pentafluorophenyl (PFP) stationary phases are often effective for separating aromatic isomers due to enhanced π-π interactions. welch-us.com The development of a successful separation method often requires careful optimization of the mobile phase composition, flow rate, and column temperature. researchgate.netdntb.gov.ua The ability to isolate a pure isomer is critical for subsequent structural analysis and for ensuring the specificity of the material in further chemical reactions.

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter. It is an indispensable tool for elucidating the molecular structure of compounds like this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes of a molecule. researchgate.netnih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FTIR spectrum of this compound has been studied in detail. nih.govsemanticscholar.org The vibrational bands observed in the spectrum can be assigned to specific motions of the atoms and bonds within the molecule. For instance, C-H stretching vibrations in the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. The region from 1600 cm⁻¹ to 1400 cm⁻¹ is characteristic of C=C stretching vibrations within the benzene ring. The vibrations involving the carbon-halogen bonds (C-Br and C-Cl) are found at lower frequencies, in the fingerprint region of the spectrum (<1000 cm⁻¹), and are highly characteristic of the substitution pattern. nih.govresearchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to make precise assignments of the vibrational modes. nih.gov

Table 2: Selected Experimental FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3072 | Medium | C-H stretching |

| 1560 | Very Strong | C-C stretching |

| 1541 | Very Strong | C-C stretching |

| 1406 | Very Strong | C-C stretching |

| 1128 | Medium | C-H in-plane bending |

| 843 | Very Strong | C-H out-of-plane bending |

| 715 | Medium | Ring breathing mode |

Data sourced from quantum chemical studies. nih.gov

FT-Raman spectroscopy is a complementary technique to FTIR spectroscopy. researchgate.netsoton.ac.ukosti.gov It also probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light, typically from a laser in the near-infrared (NIR) region. semanticscholar.org While FTIR is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For centrosymmetric or highly symmetric molecules, some vibrations may be active in only one of the two techniques.

For this compound, the FT-Raman spectrum provides additional structural information. nih.govsemanticscholar.org Vibrations of the benzene ring and the carbon-halogen bonds give rise to distinct signals. The symmetric "ring breathing" mode, where the entire benzene ring expands and contracts, often produces a very strong and characteristic band in the Raman spectrum. Analysis of both FTIR and FT-Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its unambiguous identification. researchgate.net

Table 3: Selected Experimental FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3073 | Strong | C-H stretching |

| 1564 | Strong | C-C stretching |

| 1544 | Strong | C-C stretching |

| 1129 | Medium | C-H in-plane bending |

| 1097 | Very Strong | Ring breathing mode |

| 285 | Very Strong | C-Br stretching |

| 218 | Very Strong | C-Br stretching |

Data sourced from quantum chemical studies. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. mdpi.com It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

The ¹H NMR spectrum of this compound provides information about the number and environment of the hydrogen atoms on the benzene ring. Due to the symmetry of the molecule, the two hydrogens at positions 4 and 6 are chemically equivalent, as is the hydrogen at position 2. This results in two distinct signals in the ¹H NMR spectrum. Their splitting patterns (multiplicity), governed by spin-spin coupling with neighboring protons, and their chemical shifts are diagnostic of the 1,3,5-substitution pattern.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. chemicalbook.com For this compound, four distinct signals are expected: one for the two equivalent bromine-bearing carbons (C1 and C3), one for the chlorine-bearing carbon (C5), one for the two equivalent carbons adjacent to the chlorine (C4 and C6), and one for the carbon between the two bromine atoms (C2). The chemical shifts of these carbons are heavily influenced by the electronegativity of the attached halogen atoms, providing definitive evidence for the molecular structure. docbrown.info

Table 4: Predicted NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.6 | Doublet | H2 |

| ~7.4 | Triplet | H4, H6 | |

| ¹³C NMR | ~135 | Singlet | C5 (C-Cl) |

| ~132 | Singlet | C2 | |

| ~130 | Singlet | C4, C6 | |

| ~123 | Singlet | C1, C3 (C-Br) |

Note: Chemical shifts are approximate and can vary based on the solvent used.

Advanced Detection and Trace Analysis Protocols

The detection and quantification of halogenated aromatic compounds, such as this compound, in environmental and biological matrices often require highly sensitive and selective analytical methods due to their persistence and presence at trace levels. nih.gov Modern analytical protocols are designed to achieve low detection limits, high accuracy, and excellent reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the analysis of persistent organic pollutants (POPs), including halogenated benzenes. researchgate.net The separation of analytes is achieved on a capillary GC column, followed by detection with a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often used. nih.gov This technique can achieve instrumental limits of detection (iLODs) in the picogram (pg) to femtogram (fg) range. nih.govnih.gov

Sample Preparation and Extraction Techniques are critical for concentrating the analyte and removing interfering substances from the sample matrix. Several advanced protocols have been developed for this purpose:

Solid-Phase Microextraction (SPME): This is a solvent-free, rapid, and simple sample preparation technique. sigmaaldrich.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace), where analytes partition into the coating. sigmaaldrich.com The fiber is then transferred to the GC injector for thermal desorption and analysis. Headspace SPME is particularly effective for volatile and semi-volatile compounds in water or solid samples, minimizing matrix effects. sigmaaldrich.com The method's sensitivity can be enhanced by optimizing parameters such as fiber coating, extraction time, and temperature.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained widespread popularity, particularly for pesticide residue analysis in food and agricultural products, but is applicable to a broad range of analytes and matrices. chromatographyonline.comquechers.eu The protocol involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. chromatographyonline.comresearchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents to remove interfering matrix components like lipids and pigments. researchgate.net The QuEChERS approach is known for its high recovery rates and efficiency. researchgate.netresearchgate.net

Purge-and-Trap (P&T): This technique is highly effective for volatile organic compounds (VOCs) in water samples. An inert gas is bubbled through the sample, stripping the volatile analytes, which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system. This method allows for the analysis of samples with concentrations ranging from µg/L to ng/L levels.

The combination of these advanced extraction and cleanup procedures with powerful analytical instruments like GC-MS/MS allows for the reliable trace analysis of this compound and other halogenated aromatic compounds in diverse and complex samples. nih.gov

Table 2: Overview of Advanced Analytical Protocols for Halogenated Aromatic Compounds

| Technique | Principle | Typical Analytes | Common Matrices | Detection Limits |

| GC-MS/MS | Chromatographic separation followed by tandem mass spectrometry for high selectivity and sensitivity. | POPs, PBDEs, Chlorinated Benzenes | Environmental, Food, Biological | pg - fg |

| Headspace SPME | Equilibrium extraction of volatile/semi-volatile analytes from the sample headspace onto a coated fiber, followed by thermal desorption. | VOCs, Halogenated Hydrocarbons | Water, Soil, Air | ng/L - µg/L |

| QuEChERS | Acetonitrile extraction followed by salting-out and dispersive solid-phase extraction (d-SPE) for cleanup. | Pesticides, PAHs, various contaminants | Fruits, Vegetables, Soil, Meat | ng/g - µg/kg |

Environmental Research Perspectives on Halogenated Aromatic Compounds

Environmental Persistence and Degradation Mechanisms

The degradation of these compounds can occur through various mechanisms, including biodegradation under both aerobic and anaerobic conditions, photodegradation, and microbial dehalogenation. These processes are crucial in determining the ultimate fate and environmental lifetime of halogenated aromatic compounds. nih.govresearchgate.net

The biodegradation of halogenated benzenes is highly dependent on the presence or absence of oxygen and the degree of halogenation. microbe.com

Aerobic Biodegradation:

Under aerobic conditions, lower chlorinated and brominated benzenes can serve as a source of carbon and energy for various microorganisms. microbe.com The initial step in the aerobic degradation of these compounds is typically initiated by oxygenase enzymes. microbe.com These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of halogenated catechols. nih.govunesp.br Subsequent enzymatic reactions result in the cleavage of the aromatic ring and further metabolism, eventually leading to intermediates of central metabolic pathways like the Krebs cycle. researchgate.net For compounds like dichlorobenzenes, this process has been well-documented. ethz.chnih.gov It is plausible that 1,3-Dibromo-5-chlorobenzene, as a tri-halogenated benzene (B151609), may be susceptible to similar aerobic degradation pathways, although likely at a slower rate than less halogenated compounds.

Anaerobic Biodegradation:

In anaerobic environments, such as sediments and certain groundwater aquifers, a different degradation mechanism known as reductive dehalogenation is predominant, particularly for highly halogenated benzenes. microbe.comnih.gov In this process, the halogenated compound is used as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. nih.govnih.gov This process, also referred to as organohalide respiration, is carried out by specific anaerobic bacteria, including species from the genera Dehalobacter and Dehalococcoides. microbe.comresearchgate.net Reductive dehalogenation typically occurs in a stepwise manner, leading to the formation of less halogenated and often less toxic intermediates. For instance, trichlorobenzenes can be reductively dechlorinated to dichlorobenzenes and then to monochlorobenzene. cdc.govnih.gov Given its structure, this compound would likely undergo sequential removal of its bromine and chlorine atoms under appropriate anaerobic conditions.

| Condition | Primary Degradation Mechanism | Key Microbial Players (Examples) | Initial Step | Typical Substrates |

| Aerobic | Oxidative attack | Pseudomonas, Xanthobacter, Diaphorobacter | Dioxygenase-mediated hydroxylation | Monochlorobenzene, Dichlorobenzenes |

| Anaerobic | Reductive dehalogenation | Dehalococcoides, Dehalobacter | Halogen removal and replacement with hydrogen | Trichlorobenzenes, Tetrachlorobenzenes |

Photodegradation, the breakdown of compounds by light, is another significant environmental degradation pathway for halogenated aromatic compounds. researchgate.net This process can occur through direct photolysis, where the compound absorbs light and undergoes transformation, or through indirect photolysis, which involves photosensitizing agents present in the environment, such as dissolved organic matter. researchgate.netnih.gov

Microbial dehalogenation is a key process in the breakdown of halogenated aromatic compounds and can occur under both aerobic and anaerobic conditions. mdpi.com This process involves the enzymatic cleavage of carbon-halogen bonds, which is often the most challenging step in the degradation of these compounds. nih.govresearchgate.net

There are several known mechanisms of microbial dehalogenation:

Reductive Dehalogenation: As discussed previously, this is a crucial anaerobic process where a halogen is replaced by a hydrogen atom. nih.govnih.gov This process is particularly important for highly halogenated compounds. nih.gov The microorganisms involved gain energy through this process. nih.gov

Oxidative Dehalogenation: In aerobic environments, dehalogenation can be initiated by oxygenases. nih.gov The incorporation of oxygen into the aromatic ring can destabilize the carbon-halogen bond, leading to its cleavage. nih.gov

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen with a hydroxyl group from a water molecule. nih.gov This has been observed in the degradation of some halogenated aromatic compounds. nih.gov

The efficiency of microbial dehalogenation depends on the specific microorganisms present, the nature of the halogenated compound, and the prevailing environmental conditions. mdpi.com For this compound, it is anticipated that a consortium of microorganisms with diverse dehalogenating capabilities would be required for its complete breakdown.

| Dehalogenation Type | Environmental Condition | Reaction Mechanism | Example Enzyme Class |

| Reductive | Anaerobic | Replacement of a halogen with hydrogen | Reductive dehalogenases |

| Oxidative | Aerobic | Oxygen-mediated removal of a halogen | Dioxygenases, Monooxygenases |

| Hydrolytic | Aerobic/Anaerobic | Replacement of a halogen with a hydroxyl group | Hydrolases |

Bioaccumulation and Environmental Transport

The potential for bioaccumulation and long-range environmental transport of halogenated aromatic compounds is a significant concern due to their persistence and lipophilicity.

Semi-volatile organic compounds (SVOCs), a category that includes many halogenated benzenes, can undergo long-range atmospheric transport. cmu.eduresearcher.life This process allows them to be distributed far from their original sources, leading to their presence in remote environments such as the Arctic. copernicus.orgnih.gov

The transport mechanism involves the volatilization of the compound from soil or water surfaces into the atmosphere. cdc.gov Once in the atmosphere, these compounds can exist in the vapor phase or be adsorbed onto atmospheric particles. cmu.edu They are then transported by wind currents. copernicus.org The persistence of these compounds in the atmosphere is determined by their reactivity with atmospheric oxidants like hydroxyl radicals. cdc.gov Compounds with longer atmospheric half-lives are more likely to undergo long-range transport. cdc.gov

A phenomenon known as "cold condensation" or the "grasshopper effect" describes how SVOCs tend to volatilize in warmer regions and then deposit in colder regions. copernicus.org This process can lead to the accumulation of these pollutants in polar and high-altitude environments. researcher.lifecopernicus.org While specific data on the atmospheric transport of this compound is lacking, its semi-volatile nature suggests it has the potential for long-range atmospheric transport.

Halogenated aromatic compounds have been detected in various environmental compartments, including air, water, soil, and sediment. mdpi.comepa.gov Their distribution is governed by their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Given its low water solubility, this compound is expected to partition preferentially to soil, sediment, and biota. Its presence in soil could result from its use as a pesticide or from industrial releases. epa.gov From the soil, it has the potential to leach into groundwater, posing a risk to drinking water sources. cdc.gov

The detection of various chlorinated benzenes in environmental water samples highlights the potential for these compounds to contaminate aquatic ecosystems. mdpi.comresearchgate.net While specific monitoring data for this compound in different environmental compartments are not widely available, the known behavior of similar halogenated benzenes suggests that it could be found in these matrices, particularly in areas with historical or current use. epa.gov

| Environmental Compartment | Expected Behavior of this compound | Governing Properties | Potential Sources |

| Air | Potential for volatilization and long-range transport | Vapor pressure, atmospheric reactivity | Industrial emissions, pesticide application |

| Water | Low solubility, potential for contamination of surface and groundwater | Water solubility, partitioning behavior | Industrial discharge, runoff, leaching from soil |

| Soil and Sediment | Strong partitioning to organic matter | Octanol-water partition coefficient (Kow) | Direct application (pesticide), atmospheric deposition, industrial waste |

| Biota | Potential for bioaccumulation in fatty tissues | Lipophilicity (high Kow) | Uptake from contaminated water, soil, and food |

Ecological Impact and Bioremediation Strategies

Halogenated aromatic compounds are recognized as environmental pollutants due to their widespread use and persistence. nih.gov Their stability can lead to accumulation in the environment, posing potential risks to ecosystems and health. nih.gov Research into the ecological fate of these compounds and methods for their remediation is an active area of study. researchgate.netnih.gov Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered a promising and environmentally friendly approach for managing contamination by halogenated organics. nih.govnih.gov

There is no specific research available on the effects of this compound on microbial communities or gut microbiota. However, studies on other halogenated organic compounds indicate that they can influence microbial populations.

General Effects on Environmental Microbial Communities: The presence of halogenated aromatic compounds in soil and water can alter the composition and function of native microbial communities. Some microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy. nih.gov For instance, certain bacteria can aerobically degrade chlorinated benzenes with four or fewer chlorine atoms. nih.gov Anaerobic environments foster reductive dehalogenation of more highly chlorinated benzenes by bacteria such as Dehalococcoides. nih.gov The introduction of such contaminants can lead to the enrichment of specific microbial populations capable of their degradation.

General Effects on Gut Microbiota: Exposure to environmental pollutants, including some halogenated compounds, can disrupt the balance of the gut microbiome. mdpi.commdpi.com A 2020 study on semi-volatile organic compounds (SVOCs) suggested that exposure to toxic halogenated chemicals, which include those containing chlorine and bromine, may create a niche in the human gut for bacteria typically used in soil bioremediation. duke.edu Research on disinfection by-products like dibromoacetic acid in rats has shown alterations in intestinal metabolism and microbial enzyme activity. nih.gov These findings highlight that exposure to halogenated compounds through various routes could potentially impact the gut microbiome, though specific effects are compound-dependent and have not been investigated for this compound. duke.edunih.gov

Due to the absence of specific data for this compound, a data table on its effects on microbial communities cannot be generated.

No bioremediation technologies have been specifically developed or tested for this compound. However, strategies developed for other halogenated aromatic compounds provide a foundation for potential approaches.

Aerobic Bioremediation: For less chlorinated compounds, aerobic bioremediation is a viable strategy. microbe.com Bacteria such as Pseudomonas and Burkholderia species can initiate the breakdown of chlorinated benzenes using oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to its eventual cleavage and mineralization into carbon dioxide and chloride ions. nih.gov

Anaerobic Bioremediation: For more highly halogenated compounds, anaerobic reductive dechlorination is a key process. microbe.com This involves organohalide-respiring bacteria that use halogenated compounds as terminal electron acceptors in their respiration, sequentially removing halogen atoms. nih.gov This process can transform highly chlorinated, more toxic compounds into less chlorinated, more easily degradable ones. nih.gov For example, Dehalobacter has been implicated in the reductive dechlorination of dichlorobenzenes. microbe.com

Consortia-Based Bioremediation: Microbial consortia, or communities of different microbial strains, have proven more effective than single strains for degrading complex mixtures of pollutants or highly resilient compounds. mdpi.com The diverse metabolic capabilities within a consortium can lead to more complete degradation pathways. mdpi.com

Due to the lack of specific research, a data table on bioremediation technologies for this compound cannot be created.

Future Research Directions and Emerging Trends

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

The selective functionalization of polyhalogenated arenes like 1,3-dibromo-5-chlorobenzene is a significant challenge due to the similar reactivity of the halogen substituents. acs.org Future research will focus on the design of sophisticated catalysts that can differentiate between the bromine and chlorine atoms, as well as between the two bromine atoms, to achieve site-selective cross-coupling reactions. acs.org

Palladium-based catalysts are widely used for such transformations, including the Suzuki-Miyaura coupling, which is instrumental in synthesizing biaryl compounds that are precursors to many drugs and advanced materials. researchgate.netmdpi.com Advances in this area are expected to involve the development of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can fine-tune the steric and electronic properties of the palladium center, thereby controlling which C-X bond (C-Br or C-Cl) is activated. acs.orgresearchgate.net For instance, catalysts that enable room-temperature Suzuki cross-couplings of alkyl bromides are being explored, which could be adapted for the selective reaction of the bromo-substituents in this compound. nih.gov

Copper-catalyzed reactions, such as the Ullmann condensation, also present a promising avenue for the selective functionalization of polyhalogenated aromatics. mdpi.com The development of new ligand systems for copper catalysts could enhance their activity and selectivity, particularly for reactions involving less reactive aryl chlorides. mdpi.com Additionally, research into bimetallic catalytic systems, where two different metals work in concert, may provide novel pathways for selective transformations.

The table below summarizes some of the catalytic systems being explored for the functionalization of halogenated arenes.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium with novel phosphine ligands | Suzuki-Miyaura Coupling | High efficiency, functional group tolerance. researchgate.net |

| Palladium with N-heterocyclic carbenes | Cross-Coupling Reactions | Enhanced stability and activity for challenging substrates. |

| Copper with various ligands (diamines, amino acids) | Ullmann Condensation | Cost-effective, potential for selective C-O and C-N bond formation. mdpi.com |

| Bimetallic Catalysts (e.g., Li/Mg) | Halogen-Metal Exchange | Tunable regioselectivity in the functionalization of polyhalogenated compounds. uni-muenchen.de |

Computational Chemistry for Predictive Synthesis and Property Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning and materials science. For this compound, quantum chemical studies, such as those employing Density Functional Theory (DFT), can provide deep insights into its molecular structure, vibrational frequencies, and electronic properties. semanticscholar.org This fundamental understanding is crucial for predicting its reactivity in various chemical transformations.

Future research will likely leverage computational models to:

Predict Reaction Pathways and Selectivity: By simulating the energy profiles of different reaction pathways, computational chemistry can help in the rational design of catalysts and reaction conditions that favor a specific, desired product. This is particularly important for achieving site-selectivity in the functionalization of this compound.

In Silico Design of Novel Bioactive Molecules: Computational tools are increasingly used in drug discovery to design and screen virtual libraries of compounds for potential biological activity. nih.govnih.gov Starting from the this compound scaffold, new derivatives can be designed in silico and their potential as, for example, anticancer or antifungal agents can be evaluated through molecular docking studies with protein targets. nih.govnih.govresearchgate.net

Design of Advanced Materials: Computational methods can be used to predict the electronic and photophysical properties of polymers and other materials derived from this compound, guiding the synthesis of new materials for applications in organic electronics.

Green Chemistry Approaches in Halogenated Arene Synthesis

The synthesis of halogenated aromatic compounds has traditionally relied on methods that are not environmentally benign. acs.org A strong future trend is the development of "green" synthetic routes that minimize waste, reduce energy consumption, and use less hazardous substances.

For the synthesis and functionalization of this compound and other halogenated arenes, key green chemistry approaches include:

Use of Greener Solvents: Ionic liquids (ILs) are being explored as environmentally friendly alternatives to volatile organic compounds (VOCs) as reaction media. nih.govvnulib.edu.vndcu.ieresearchgate.net Some ionic liquids can also act as catalysts, further enhancing the green credentials of a process. nih.gov

Development of Recyclable Catalysts: Heterogenizing homogeneous catalysts, for instance by immobilizing a palladium catalyst on a solid support, allows for easy separation and recycling of the catalyst, reducing waste and cost. doi.org